Triethylamine citrates

Description

Properties

CAS No. |

78871-22-4 |

|---|---|

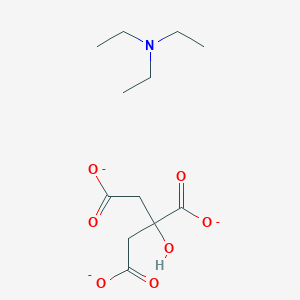

Molecular Formula |

C12H20NO7-3 |

Molecular Weight |

290.29 g/mol |

IUPAC Name |

N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H15N.C6H8O7/c1-4-7(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 |

InChI Key |

MIGAVRUXPZDYSZ-UHFFFAOYSA-K |

Canonical SMILES |

CCN(CC)CC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of Triethylamine Citrates

Direct Acid-Base Reaction Pathways

The most direct and common method for synthesizing triethylamine (B128534) citrates is through the direct acid-base reaction between triethylamine and citric acid. wikipedia.org This reaction involves the transfer of protons from the carboxylic acid groups of citric acid to the basic nitrogen atom of triethylamine. masterorganicchemistry.com

The synthesis of triethylamine citrates is typically carried out in a suitable solvent to facilitate the reaction and control the reaction conditions. The choice of solvent is crucial as it must dissolve both the acidic and basic reactants to allow for their interaction. Polar solvents are generally preferred for this purpose.

Aqueous Media: Water is an effective solvent for this reaction as both citric acid and triethylamine are soluble in it. wikipedia.org The reaction in water is rapid and exothermic.

Alcoholic Solvents: Alcohols, such as ethanol (B145695), are also used as solvents for this synthesis. These solvents are advantageous when the subsequent removal of the solvent is required, as they are more volatile than water.

Aprotic Polar Solvents: Other polar solvents like dioxane have also been utilized in the formation of similar amine citrate (B86180) salts. nih.gov

The general procedure involves dissolving citric acid in the chosen solvent, followed by the controlled addition of triethylamine, often with stirring to ensure thorough mixing and to manage the heat generated by the reaction.

To maximize the yield and purity of the resulting triethylamine citrate salt, several reaction parameters can be optimized. These optimizations aim to drive the reaction to completion and minimize the presence of unreacted starting materials or by-products.

Key parameters for optimization include:

Stoichiometry: The molar ratio of triethylamine to citric acid is carefully controlled to achieve the desired degree of neutralization of the citric acid's carboxylic groups.

Temperature Control: The reaction is often performed at controlled temperatures, for instance, below 85°C, to prevent any potential side reactions or degradation of the products. google.com

pH Adjustment: The final pH of the solution can be adjusted to ensure the complete formation of the salt. A target pH range of 6.5-7.0 is often sought. google.com

Purification: After the reaction is complete, the product can be purified. This may involve washing the product with a suitable solvent to remove any unreacted starting materials, followed by filtration. The final product can then be dried, for example, under a vacuum, to remove any residual solvent.

Table 1: Optimized Reaction Parameters for Amine Salt Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Below 85°C | To prevent unwanted side reactions and product degradation. google.com |

| pH | 6.5 - 7.0 | To ensure complete neutralization and salt formation. google.com |

| Purification | Washing and Filtration | To remove impurities and unreacted starting materials. google.com |

Spectroscopic Probes of Formation and Structure

Spectroscopic techniques are invaluable for confirming the formation of this compound and for elucidating their chemical structure. Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful in this regard.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, can confirm the formation of the ionic bond between the triethylammonium (B8662869) cation and the citrate anion by identifying the characteristic vibrational modes of these ions.

Triethylammonium Cation: The protonation of triethylamine to form the triethylammonium cation (Et₃NH⁺) results in the appearance of a new N⁺-H stretching vibration. This is typically observed in the IR spectrum in the region above 3000 cm⁻¹. researchgate.net Additionally, the C-N stretching vibrations of the triethylamine backbone are altered upon protonation. researchgate.net

Citrate Anion: The deprotonation of the carboxylic acid groups of citric acid to form the citrate anion (containing COO⁻ groups) leads to the disappearance of the broad O-H stretch of the carboxylic acid (typically around 3000 cm⁻¹) and the C=O stretch of the acid (around 1700-1725 cm⁻¹). In their place, strong asymmetric and symmetric stretching vibrations of the carboxylate group appear, typically in the regions of 1550-1610 cm⁻¹ and 1360-1450 cm⁻¹, respectively.

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N⁺-H (Triethylammonium) | Stretching | > 3000 |

| C-N (Triethylammonium) | Stretching | Altered from free base |

| COO⁻ (Citrate) | Asymmetric Stretching | 1550 - 1610 |

| COO⁻ (Citrate) | Symmetric Stretching | 1360 - 1450 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the presence of both the triethylamine and citrate components in the salt and for providing detailed structural information. Both ¹H and ¹³C NMR spectroscopy can be employed.

¹H NMR: In the ¹H NMR spectrum, the formation of the triethylammonium cation would be confirmed by the signals corresponding to the ethyl groups (a quartet for the -CH₂- groups and a triplet for the -CH₃ groups). The chemical shifts of these protons would be downfield compared to free triethylamine due to the deshielding effect of the adjacent positively charged nitrogen atom. The citrate anion would show characteristic signals for its methylene (B1212753) (-CH₂-) protons.

¹³C NMR: The ¹³C NMR spectrum would similarly confirm the presence of both components. The carbon signals of the ethyl groups in the triethylammonium cation would be shifted compared to the free base. The citrate anion would show signals for its methylene carbons, the quaternary carbon, and the carboxylate carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Component | Group | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| Triethylammonium | -CH₂- | ¹H | ~3.1 (quartet) |

| Triethylammonium | -CH₃ | ¹H | ~1.3 (triplet) |

| Citrate | -CH₂- | ¹H | ~2.5 - 2.7 (doublets) |

| Triethylammonium | -CH₂- | ¹³C | ~46 |

| Triethylammonium | -CH₃ | ¹³C | ~9 |

| Citrate | -CH₂- | ¹³C | ~45 |

| Citrate | Quaternary C-OH | ¹³C | ~73 |

| Citrate | -COO⁻ | ¹³C | ~175 - 180 |

Mechanistic Investigations of Salt Formation

The formation of triethylamine citrate is a classic Brønsted-Lowry acid-base reaction, which proceeds through a proton transfer mechanism. masterorganicchemistry.com Citric acid, a polyprotic acid, acts as the proton donor, while triethylamine, a tertiary amine with a lone pair of electrons on the nitrogen atom, acts as the proton acceptor.

The mechanism can be described as follows:

The lone pair of electrons on the nitrogen atom of triethylamine attacks a proton of one of the carboxylic acid groups of citric acid.

A new N-H bond is formed, resulting in the triethylammonium cation.

The O-H bond in the carboxylic acid group breaks, with the electrons from the bond localizing on the oxygen atom, forming the negatively charged carboxylate group of the citrate anion.

The resulting positively charged triethylammonium cation and the negatively charged citrate anion are held together by an electrostatic attraction, forming the ionic salt.

This proton transfer can occur sequentially for the three carboxylic acid groups of citric acid, leading to the formation of mono-, di-, or tri-triethylammonium citrate, depending on the stoichiometry of the reactants.

Proton Transfer Processes and Energetics

The formation of this compound is a classic example of a proton transfer reaction. Citric acid possesses three carboxylic acid groups, each with a distinct acid dissociation constant (pKa), indicating the relative ease with which each proton can be donated. Triethylamine has a pKa for its conjugate acid, triethylammonium, which indicates its strength as a base.

The spontaneity and favorability of the proton transfer are governed by the relative acidity and basicity of the reactants. A comparison of the pKa values of citric acid and the pKa of protonated triethylamine (triethylammonium ion) provides insight into the energetics of the reaction.

Key Energetic Considerations:

Proton Donation: Citric acid's three pKa values (pKa1 ≈ 3.13, pKa2 ≈ 4.76, pKa3 ≈ 6.40) indicate that the first proton is the most acidic and is donated most readily.

Proton Acceptance: Triethylamine is a moderately strong base with a pKa of its conjugate acid around 10.75. researchgate.net This high pKa value signifies that the triethylammonium ion is a weak acid, and conversely, triethylamine is a strong base, readily accepting protons.

Reaction Exothermicity: The reaction between an acid and a base is generally exothermic, releasing heat. In the case of citric acid and triethylamine, the transfer of a proton from a carboxylic acid group to the amine is a thermodynamically favorable process. While specific enthalpy values for this reaction are not readily available in the literature, the neutralization of citric acid with a strong base like sodium hydroxide (B78521) is known to be exothermic. A similar exothermic nature is expected for the reaction with triethylamine. Studies on the reactive extraction of citric acid using other tertiary amines, such as tri-n-octylamine, have also indicated that the complexation process is exothermic.

The proton transfer can be visualized as a stepwise process, with the most acidic proton of citric acid being transferred first, followed by the subsequent, less acidic protons, assuming a sufficient amount of triethylamine is present.

Table 1: Acid-Base Properties and Their Implication on Proton Transfer

| Compound | pKa Value(s) | Role in Reaction | Energetic Implication |

| Citric Acid | pKa1 ≈ 3.13 | Proton Donor | The first proton is readily transferred. |

| pKa2 ≈ 4.76 | Proton Donor | The second proton transfer is less favorable than the first. | |

| pKa3 ≈ 6.40 | Proton Donor | The third proton transfer is the least favorable. | |

| Triethylamine | pKa (of conjugate acid) ≈ 10.75 | Proton Acceptor | Strong tendency to accept protons, making the overall reaction favorable. |

Influence of Reaction Parameters on Product Distribution

The distribution of the different triethylamine citrate salts (mono-, di-, and tri-substituted) is significantly influenced by various reaction parameters. Careful control of these parameters is crucial for steering the synthesis towards a desired product.

Stoichiometry (Molar Ratio): The molar ratio of triethylamine to citric acid is the most critical factor determining the product distribution.

A 1:1 molar ratio will predominantly yield the mono-triethylammonium citrate, where only the most acidic proton of citric acid has been neutralized.

A 2:1 molar ratio will favor the formation of the di-triethylammonium citrate.

A 3:1 molar ratio is required for the complete neutralization of citric acid to form tri-triethylammonium citrate. An excess of the amine can enhance the efficiency of the reaction.

Temperature: As the neutralization reaction is typically exothermic, temperature can influence the equilibrium position. Lower temperatures would generally favor the formation of the citrate salts. However, kinetic factors must also be considered, as excessively low temperatures may slow down the reaction rate. In related systems, such as the reactive extraction of citric acid with tertiary amines, an increase in temperature was found to decrease the equilibrium complexation constant, suggesting that lower temperatures favor product formation.

Solvent: The choice of solvent can impact the reaction by influencing the solubility of the reactants and products, as well as by solvating the ions formed.

Polar protic solvents , like water, can facilitate the proton transfer by stabilizing the resulting ions. A patent for a related compound describes the reaction being carried out in water, followed by its removal.

Aprotic solvents can also be used, and their polarity will affect the degree of ion pairing and aggregation of the resulting salts.

The following table provides a hypothetical illustration of how product distribution might vary with the molar ratio of reactants, based on chemical principles.

Table 2: Illustrative Product Distribution of this compound as a Function of Molar Ratio

| Molar Ratio (Triethylamine:Citric Acid) | Predominant Product | Other Potential Products in Mixture |

| 1:1 | Mono-triethylammonium Citrate | Unreacted Citric Acid, Di-triethylammonium Citrate (minor) |

| 2:1 | Di-triethylammonium Citrate | Mono- and Tri-triethylammonium Citrate (minor) |

| 3:1 | Tri-triethylammonium Citrate | Di-triethylammonium Citrate (minor) |

Advanced Analytical and Spectroscopic Characterization of Triethylamine Citrates

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for confirming the formation of triethylamine (B128534) citrate (B86180) and probing the nature of the intermolecular interactions within the salt. The spectra are dominated by features corresponding to the triethylammonium (B8662869) cation and the citrate anion.

The protonation of triethylamine to form the triethylammonium cation results in significant changes in the vibrational spectrum compared to the free amine. researchgate.net A key feature is the appearance of stretching and bending vibrations associated with the newly formed N⁺-H bond. researchgate.net The N⁺-H stretching band, typically broad, appears in the region above 3000 cm⁻¹, indicative of strong hydrogen bonding with the citrate anion. researchgate.net In the FT-IR spectrum of pure triethylamine, characteristic peaks arise from the symmetric and antisymmetric stretching of CH₂ groups (3000–2800 cm⁻¹) and C-N stretching vibrations (around 1489 and 1378 cm⁻¹). researchgate.net Upon protonation, these C-N frequencies are altered. researchgate.net

For the citrate anion, the most informative vibrations are those of the carboxylate (COO⁻) and hydroxyl (O-H) groups. A theoretical and experimental vibrational study of citric acid provides a basis for assigning these modes. researchgate.net In the formation of the salt, the carboxylic acid C=O stretching bands (typically ~1700 cm⁻¹) are replaced by the characteristic symmetric and asymmetric stretching vibrations of the carboxylate groups at lower wavenumbers. The exact positions of these bands are sensitive to the degree of protonation of the citrate and the strength of the ionic and hydrogen-bonding interactions with the triethylammonium cation. Raman spectroscopy is particularly useful for observing the C-C skeletal vibrations and can provide complementary information to FT-IR, especially for symmetric vibrations that may be weak in the infrared spectrum. nih.govresearchgate.netspectrabase.com The broadness of the spectral bands, particularly the N⁺-H and O-H stretches, provides qualitative insight into the complex network of hydrogen bonds governing the intermolecular structure of the salt. nih.gov

Table 1: Representative Vibrational Bands for Triethylamine Citrate Analysis

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique | Notes |

|---|---|---|---|---|

| N⁺-H (Triethylammonium) | Stretching | > 3000 (Broad) | FT-IR, Raman | Indicates protonation and strong H-bonding. researchgate.net |

| C-H (Ethyl groups) | Stretching | 2800 - 3000 | FT-IR, Raman | Characteristic of the alkyl chains. researchgate.net |

| COO⁻ (Citrate) | Asymmetric Stretching | ~1550 - 1650 | FT-IR | Confirms deprotonation of carboxylic acid. |

| COO⁻ (Citrate) | Symmetric Stretching | ~1300 - 1450 | FT-IR | Confirms deprotonation of carboxylic acid. |

| C-N (Triethylammonium) | Stretching | ~1380 - 1490 (Altered) | FT-IR | Position shifts upon protonation. researchgate.net |

Solution-State Nuclear Magnetic Resonance Spectroscopy for Solution Dynamics and Complexation

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of triethylamine citrate in solution and studying its dynamic behavior. Both ¹H and ¹³C NMR provide distinct signatures for the cation and anion.

In the ¹H NMR spectrum, the protonation of the nitrogen atom in triethylamine by citric acid leads to a significant downfield shift of the signals corresponding to the adjacent methylene (B1212753) (-CH₂-) protons of the ethyl groups due to the deshielding effect of the positive charge. researchgate.net A peak corresponding to the N⁺-H proton also appears, with its chemical shift and multiplicity being highly dependent on the solvent, temperature, and rate of proton exchange. researchgate.net For comparison, in triethylammonium sulfate (B86663), the N-H proton appears at a chemical shift of 10.675 ppm, confirming the proton transfer from the acid to the amine. researchgate.net The signals for the citrate anion, typically two doublets for the diastereotopic methylene protons, are also observed. ufrn.br Studies of aqueous triethylamine solutions have shown that NMR line broadening can occur due to features of molecular distribution and intermolecular interactions, a phenomenon relevant to the study of triethylamine citrate solution dynamics. researchgate.net

¹³C NMR spectroscopy complements the proton data. The carbon atoms of the ethyl groups in the triethylammonium cation, particularly the α-carbon (adjacent to the nitrogen), experience a downfield shift upon protonation compared to the free amine. chemicalbook.comchemicalbook.com The spectrum also displays signals for the distinct carbons of the citrate anion: the methylene carbons, the quaternary carbon bearing the hydroxyl group, and the carboxylate carbons. ufrn.br Advanced NMR techniques, such as titration studies where the acid is incrementally added to the amine, can be monitored by NMR to investigate the equilibrium and complexation dynamics in solution. researchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for Triethylamine Citrate

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -CH₃ (Triethylammonium) | ~1.3 - 1.5 | Triplet. researchgate.net |

| ¹H | -CH₂- (Triethylammonium) | ~3.1 - 3.3 | Quartet, shifted downfield upon protonation. researchgate.net |

| ¹H | N⁺-H (Triethylammonium) | Variable (e.g., >10) | Shift is highly dependent on conditions. researchgate.net |

| ¹H | -CH₂- (Citrate) | ~2.5 - 2.9 | Two doublets (diastereotopic). ufrn.br |

| ¹³C | -CH₃ (Triethylammonium) | ~8 - 10 | chemicalbook.com |

| ¹³C | -CH₂- (Triethylammonium) | ~46 - 48 | Shifted downfield upon protonation. chemicalbook.com |

| ¹³C | -CH₂- (Citrate) | ~43 - 46 | ufrn.br |

| ¹³C | Quaternary C-OH (Citrate) | ~72 - 75 | ufrn.br |

| ¹³C | -COO⁻ (Citrate) | ~175 - 180 | ufrn.br |

Mass Spectrometry for Ion-Pair Characterization and Volatility Studies

Mass spectrometry (MS) is a crucial technique for verifying the constituent ions of triethylamine citrate and studying the behavior of the ion pair. Due to the volatile nature of triethylamine, its tertiary ammonium (B1175870) salts are more amenable to mass spectrometry analysis compared to salts containing quaternary ammonium ions. wikipedia.org

Electrospray ionization (ESI) is the preferred method for analyzing such salts. In positive-ion mode ESI-MS, the triethylammonium cation would be readily detected, corresponding to the protonated form of triethylamine (m/z 102.1). In negative-ion mode, the citrate anion would be observed as the deprotonated citric acid molecule (m/z 191.0). The technique can also be used to observe non-covalent ion pairs or clusters, providing direct evidence of the association between the cation and anion in the gas phase.

Triethylamine salts are frequently used as ion-interaction or ion-pairing reagents in reverse-phase liquid chromatography (IP-RP-LC) coupled with mass spectrometry, particularly for the analysis of polar, anionic molecules like nucleotides. wikipedia.orgciteab.com The triethylammonium cation pairs with the analyte's negative charges, improving chromatographic retention. citeab.com However, the use of triethylamine in MS mobile phases can lead to challenges such as ion suppression and a strong "memory effect" where the compound contaminates the ion source, affecting subsequent analyses. researchgate.net These volatility and ion-pairing characteristics are central to the utility and analytical challenges associated with triethylamine citrate. wikipedia.orgnih.gov

Electrochemical Characterization Techniques

Electrochemical methods provide insight into the redox behavior and ionic conductivity of triethylamine citrates, properties that are especially relevant if the salt is considered for applications as an electrolyte or in electrochemical sensors. researchgate.netnih.gov

Cyclic voltammetry (CV) is used to determine the electrochemical stability window of an electrolyte and to study the redox processes of its components. For triethylamine citrate, the CV would reveal the potentials at which the triethylammonium cation is oxidized and the citrate anion is reduced or oxidized. The oxidation of tertiary amines like triethylamine has been studied, and it typically occurs at a positive potential on the anodic scan. utexas.edu The specific potential depends on the electrode material and solvent system. utexas.edu The electrochemical behavior of the citrate ion has also been investigated, showing specific adsorption and transformation on electrode surfaces. researchgate.net

The electrochemical window is the potential range between the onset of solvent/electrolyte oxidation and reduction. For a protic ionic liquid like triethylammonium sulfate, the electrochemical window was determined by CV and was found to decrease with increasing temperature. researchgate.net A similar investigation for triethylamine citrate would define its operational range as an electrolyte. The presence of trace water can significantly affect the results, often leading to oxide layer formation on the electrode surface. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is the standard technique for measuring the ionic conductivity of materials. For triethylamine citrate, which can exist as a protic ionic liquid, ionic conductivity is a key parameter. The measurement involves applying a small amplitude AC potential across a range of frequencies and measuring the resulting current to determine the bulk resistance of the material, from which conductivity (σ) is calculated.

Studies on analogous protic ionic liquids, such as triethylammonium sulfate, have shown excellent ionic conductivity that increases with temperature. researchgate.net This temperature dependence often follows the Arrhenius equation, which can be visualized in a plot of log(σ) versus inverse temperature (1/T). researchgate.net Such a characterization would be fundamental for assessing the potential of triethylamine citrate as a "green" electrolyte for devices like fuel cells or batteries. researchgate.net

Table 3: Conceptual Data on Temperature Dependence of Ionic Conductivity

| Temperature (K) | Ionic Conductivity (σ) [mS/cm] (Hypothetical) | Notes |

|---|---|---|

| 298 | 5.5 | Conductivity is expected to increase with temperature, following an Arrhenius-type behavior as seen in similar protic ionic liquids. researchgate.net |

| 308 | 8.0 | |

| 318 | 11.5 | |

| 328 | 16.0 |

X-ray Diffraction and Crystallographic Analysis of Solid-State Forms

X-ray diffraction (XRD) is the definitive method for analyzing the solid-state structure of crystalline materials. If triethylamine citrate can be prepared as a crystalline solid, single-crystal XRD could be used to determine its precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the packing of ions in the crystal lattice. This would provide unambiguous confirmation of the salt's formation and detailed insight into the hydrogen-bonding network between the triethylammonium cation and the citrate anion.

Computational Chemistry and Theoretical Modeling of Triethylamine Citrates

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and energetics of molecular systems like triethylamine (B128534) citrates. DFT calculations can predict various properties, including molecular geometry, reaction energies, and electronic distribution.

Recent studies have employed DFT methods, such as those utilizing the B3LYP functional with a 6-31G(d,p) basis set, to determine the optimized geometry and electronic properties of molecules. These calculations provide values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of the molecule. A larger gap suggests higher stability and lower reactivity. rasayanjournal.co.in

Table 1: Calculated Quantum Chemical Parameters

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO |

| Ionization Potential (I) | The energy required to remove an electron (approximated as -EHOMO) |

This table is interactive. You can sort and filter the data.

Theoretical calculations are instrumental in analyzing and interpreting experimental spectra. q-chem.com For instance, time-dependent DFT (TDDFT) can be used to predict spectroscopic properties, offering a deeper understanding of the electronic transitions within the triethylamine citrate (B86180) complex. q-chem.com

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For triethylamine citrates in solution, MD simulations can reveal detailed information about their behavior and interactions with solvent molecules.

These simulations can model systems at a size comparable to real nanoparticles, offering meaningful insights into the molecular interactions between different components in a solution. nih.gov By simulating the system under various conditions, such as different pH levels, researchers can observe changes in particle condensation and the interactions between ions. nih.gov For example, a change in pH can alter the protonation state of the molecules, leading to rearrangements and the formation of larger structures. nih.gov

MD simulations have been effectively used to investigate aggregation and mobility of ions in various aqueous mixtures. researchgate.net These computational methods, in conjunction with experimental techniques, help to understand the microheterogeneity, solubility, and phase behavior of the solution. researchgate.net

Prediction of Acid-Base Equilibria and Protonation States

Understanding the acid-base equilibria of this compound is essential for predicting their behavior in different chemical environments. The equilibrium in acid-base reactions is determined by the relative strengths of the acids and bases involved, which can be quantified by their pKa values. libretexts.org The reaction will favor the side with the weaker acid and weaker base. libretexts.org

The pKa of protonated triethylamine is 10.75. wikipedia.org Citric acid is a triprotic acid with pKa values of approximately 3.13, 4.76, and 6.40 for its three carboxylic acid groups. The protonation state of both triethylamine and citrate will depend on the pH of the solution. By comparing the pH to the pKa values, one can determine whether each functional group is predominantly in its protonated or deprotonated form. utexas.edu

Modeling of Ion-Pairing Mechanisms and Solvation Shells

The interaction between the triethylammonium (B8662869) cation and the citrate anion can lead to the formation of ion pairs in solution. The nature and strength of this ion pairing are influenced by the solvent and the presence of other ions. Computational modeling, particularly molecular dynamics simulations, can provide a detailed picture of these ion-pairing mechanisms.

Simulations can reveal whether the ions exist as contact ion pairs (CIPs), where they are in direct contact, or solvent-separated ion pairs (SSIPs), where one or more solvent molecules are located between the cation and anion. nih.gov The relative stability of CIPs and SSIPs can be influenced by factors such as the nature of the ions and the properties of the solvent. nih.govnih.gov

Role of Triethylamine Citrates in Advanced Chemical Synthesis

Catalytic Applications in Organic Transformations

Triethylamine (B128534) itself is a widely employed organic base in chemical synthesis, valued for its ability to scavenge protons and act as a catalyst. wikipedia.orgguidechem.com When combined with citric acid, the resulting triethylamine citrate (B86180) salt can participate in a range of catalytic processes, either as a pre-formed entity or generated in situ.

Triethylamine is a well-established catalyst and acid neutralizer in esterification reactions, particularly in the formation of esters from acyl chlorides. wikipedia.org In these reactions, triethylamine neutralizes the hydrogen chloride byproduct, driving the reaction to completion. wikipedia.org While the direct catalytic use of pre-formed triethylamine citrate in esterification is not extensively documented, its components play crucial roles in related processes. For instance, in the synthesis of the non-toxic plasticizer, triethyl citrate, various catalysts are employed for the esterification of citric acid with ethanol (B145695). researchgate.netbcrec.idresearchgate.net The synthesis of triethyl citrate can be achieved using acidic functionalized ionic liquids as catalysts, with high yields reported under optimized conditions. researchgate.net

In the field of biodiesel production, transesterification of triglycerides is a key reaction. qub.ac.uk Triethylamine has been investigated as a low boiling point amine catalyst for the transesterification of vegetable oils with methanol. nus.edu.sg Research has shown that triethylamine can effectively catalyze this reaction, leading to high yields of biodiesel. nus.edu.sg The basic nature of triethylamine facilitates the deprotonation of the alcohol, enhancing its nucleophilicity for the transesterification process. The use of citric acid to synthesize catalysts for transesterification has also been explored, indicating that the citrate moiety can play a role in improving catalyst activity. researchgate.net

Table 1: Effect of Various Catalysts on the Yield of Triethyl Citrate

| Catalyst | Reactants | Reaction Conditions | Yield of Triethyl Citrate (%) | Reference |

| Acidic Functional Ionic Liquid | Citric Acid, Ethanol | 80-120°C, 8h | 94.5 | researchgate.net |

| Phosphonated USY Zeolite | Citric Acid, Ethanol | 363-403 K | 82 | bcrec.id |

| Modified H-ZSM-5 Zeolite | Citric Acid, Ethanol | Not specified | 61.44 | researchgate.net |

Triethylamine is frequently used as a catalyst and acid neutralizer in condensation reactions. wikipedia.org Its basicity facilitates the removal of protons, which is a key step in many condensation pathways. acs.org For instance, triethylamine is an efficient N-base catalyst for the synthesis of annulated uracil (B121893) derivatives through a one-pot, three-component condensation reaction. acs.org

In the realm of polymerization, triethylamine plays a significant role, particularly in processes that are sensitive to acidic impurities. bdmaee.net It acts as a proton scavenger, neutralizing acids that could otherwise deactivate the catalyst. bdmaee.net Triethylamine and its hydrochloride salt have been shown to catalyze the melt polymerization of carbonate monomers. researchgate.net In coordination polymerization, such as with Ziegler-Natta catalysts, triethylamine can modify organoaluminum co-catalysts to improve their stability and selectivity. bdmaee.net Furthermore, it finds application in anionic polymerization where it helps to scavenge protic impurities that could terminate the growing polymer chain. bdmaee.net

The polycondensation of citric acid with diols to form biodegradable polyesters is an area of active research. mdpi.com While acidic catalysts are often employed in these reactions, the use of a basic catalyst like triethylamine can be inferred to play a role in controlling the reaction, particularly in neutralizing acidic species and influencing the reaction mechanism.

The fundamental role of triethylamine in organic synthesis is often as a base to neutralize acids generated during a reaction. wikipedia.orgchemicalbook.com A classic example is the formation of esters and amides from acyl chlorides, where triethylamine hydrochloride is formed as a byproduct. wikipedia.org This acid scavenging is crucial for driving the equilibrium of the reaction towards the products.

Triethylamine is also a versatile base catalyst for a variety of organic transformations. guidechem.com It is used in Swern oxidations, dehydrohalogenation reactions, and Heck reactions. guidechem.com As a weak base, triethylamine can facilitate Knoevenagel and Michael addition reactions, leading to good to excellent yields at room temperature. acs.org The formation of triethylamine citrate in reactions involving citric acid would provide a buffered system, which can be advantageous in controlling the pH and selectivity of the reaction.

Table 2: Applications of Triethylamine as a Base Catalyst

| Reaction Type | Role of Triethylamine | Example | Reference |

| Esterification | Acid Neutralizer | Formation of esters from acyl chlorides | wikipedia.org |

| Condensation | Base Catalyst | Synthesis of pyrano[2,3-d]pyrimidine derivatives | acs.org |

| Polymerization | Proton Scavenger | Melt polymerization of carbonate monomers | researchgate.net |

| Swern Oxidation | Base | Oxidation of alcohols to aldehydes/ketones | guidechem.com |

| Dehydrohalogenation | Base | Formation of alkenes from alkyl halides | wikipedia.org |

Function as an Ionic Liquid Solvent System

Protic ionic liquids (PILs) can be formed through the proton transfer from a Brønsted acid to a Brønsted base. qub.ac.uk The combination of triethylamine (a base) and citric acid (an acid) can lead to the formation of a protic ionic liquid, specifically a triethylammonium (B8662869) citrate. These PILs have gained attention as environmentally benign solvent systems.

Ionic liquids are considered "green" solvents due to their low vapor pressure, thermal stability, and recyclability. researchgate.net Protic ionic liquids based on triethylamine have been synthesized and characterized. acs.orgresearchgate.netacs.org For example, tris(2-hydroxyethyl)ammonium dihydrogen citrate has been synthesized from tris(2-hydroxyethyl)amine and citric acid, forming a highly viscous syrup-like substance. acs.org Triethylammonium sulfate (B86663), another protic ionic liquid, has been prepared through the reaction of triethylamine and sulfuric acid. researchgate.net

The use of these ionic liquids as reaction media can influence the selectivity and yield of chemical reactions. Their unique ionic environment can stabilize transition states and intermediates differently than conventional molecular solvents, leading to improved outcomes. While specific studies detailing triethylamine citrate as a reaction medium for enhancing selectivity and yield are emerging, the broader class of triethylammonium-based protic ionic liquids shows promise in various catalytic applications. qub.ac.uk

The application of triethylamine citrate aligns with several principles of green chemistry. The synthesis of triethyl citrate, a non-toxic and biodegradable plasticizer, from renewable resources like citric acid and ethanol is an example of a sustainable catalytic process. bcrec.id The use of heterogeneous catalysts in this synthesis further enhances its green credentials by allowing for easy separation and reuse of the catalyst, minimizing waste. bcrec.id

The potential use of triethylamine citrate as an ionic liquid solvent system embodies the principle of using safer solvents. Ionic liquids are generally non-volatile, reducing air pollution and exposure risks. researchgate.net Furthermore, their reusability minimizes solvent waste. Catalysis is a cornerstone of green chemistry, and the catalytic applications of triethylamine and its derivatives contribute to more efficient and less wasteful chemical processes. guidechem.combdmaee.net

Table 3: Alignment of Triethylamine Citrate Applications with Green Chemistry Principles

| Green Chemistry Principle | Application of Triethylamine Citrate | Reference |

| Use of Renewable Feedstocks | Synthesis of triethyl citrate from citric acid (derived from fermentation) and bio-ethanol. | bcrec.id |

| Catalysis | Use of triethylamine as a catalyst in various organic reactions to improve efficiency. | wikipedia.orgguidechem.combdmaee.net |

| Safer Solvents and Auxiliaries | Potential use of triethylamine citrate as a non-volatile and recyclable ionic liquid solvent. | researchgate.netacs.org |

| Waste Prevention | Use of reusable heterogeneous catalysts in the synthesis of triethyl citrate. | bcrec.id |

Application as a pH Regulator and Neutralizing Agent in Reaction Workup

Triethylamine citrate, the salt formed from the weak organic base triethylamine and the weak triprotic acid, citric acid, serves a critical dual function in advanced chemical synthesis. Its properties allow it to act as both a sophisticated pH regulator and an effective neutralizing agent, particularly during the reaction workup phase. This utility stems from the acid-base chemistry of its constituent ions, which enables the creation of a robust buffering system and facilitates the straightforward removal of acidic impurities.

As a pH regulator, the combination of triethylamine and citric acid in solution establishes a buffer system. The pKa of protonated triethylamine is 10.75, while citric acid has three distinct pKa values corresponding to its three carboxylic acid groups. wikipedia.orgquora.com This multi-pKa system allows for the maintenance of pH across a relatively broad range, which is essential for reactions that are sensitive to fluctuations in acidity. Precise pH control can be critical for maximizing product yield, preventing the formation of byproducts, and ensuring the stability of reagents and products.

The fundamental equilibrium governing this buffering capacity involves the protonated base (triethylammonium) and the various deprotonated forms of citric acid. The specific pH range of the buffer can be tailored by adjusting the molar ratio of triethylamine to citric acid.

Table 1: Acid-Base Properties of Triethylamine and Citric Acid

| Compound | Formula | pKa Value(s) | Type |

|---|---|---|---|

| Protonated Triethylamine (Triethylammonium) | C₆H₁₆N⁺ | 10.75 wikipedia.org | Conjugate Acid of a Weak Base |

| Citric Acid | C₆H₈O₇ | pKa₁ = 3.13 quora.com | Triprotic Weak Acid |

| pKa₂ = 4.76 quora.com | |||

| pKa₃ = 6.39 quora.com |

Reaction: R-COCl + R'-OH + N(CH₂CH₃)₃ → R-COOR' + [HN(CH₂CH₃)₃]⁺Cl⁻ wikipedia.org

In the context of triethylamine citrate, if the reaction mixture were to be neutralized or buffered with a combination of triethylamine and citric acid, the resulting triethylammonium citrate salt would be formed. The highly ionic and polar nature of this salt renders it extremely soluble in water but poorly soluble in many common organic solvents. This differential solubility is a cornerstone of the purification process known as liquid-liquid extraction, which is a fundamental step in reaction workup.

During the workup, the crude reaction mixture is typically dissolved in an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and washed with an aqueous solution. The desired, often less polar, organic product remains in the organic layer, while the highly water-soluble triethylammonium citrate partitions into the aqueous layer. researchgate.netust.hk This separation allows for the efficient removal of the salt and other water-soluble impurities, leading to a purer isolated product after the organic solvent is evaporated.

Table 2: Illustrative Partitioning of Components During Reaction Workup

| Component | Typical Chemical Property | Solubility in Organic Solvent (e.g., Ethyl Acetate) | Solubility in Aqueous Layer | Fate During Workup |

|---|---|---|---|---|

| Desired Organic Product (e.g., Ester) | Low to moderate polarity, non-ionic | High | Low | Retained in the organic layer |

| Triethylammonium Citrate | Highly polar, ionic salt | Very Low | High | Removed into the aqueous layer |

| Unreacted Triethylamine | Organic base | High | Moderate (can be protonated and extracted by acidic wash) | Partitions, but can be fully removed with an acidic wash ust.hk |

| Unreacted Citric Acid | Polar, carboxylic acid | Low | High | Removed into the aqueous layer |

The effectiveness of triethylamine citrate in this application highlights a key principle in modern organic synthesis: the strategic use of reagents that not only facilitate the desired chemical transformation but also simplify the subsequent purification process. By neutralizing unwanted acids and forming an easily removable salt, it streamlines the path to obtaining a pure final compound.

Applications of Triethylamine Citrates in Separation Science

Ion-Pairing Reagents in Liquid Chromatography

In reversed-phase high-performance liquid chromatography (RP-HPLC), triethylamine (B128534) and its salts, such as triethylamine citrate (B86180), are frequently employed as mobile phase additives to influence the separation of ionizable compounds. The in-situ formation of the triethylammonium (B8662869) ion acts as a cationic ion-pairing reagent. welch-us.combeakerlabs.co.uk

The primary mechanism by which triethylamine citrate influences retention involves the interaction of the triethylammonium cation with either the stationary phase or the analyte. researchgate.netyoutube.com In a typical RP-HPLC setup with a C18 column, the stationary phase is nonpolar. When triethylamine is added to an acidic mobile phase, it is protonated to form the triethylammonium cation (TEA+). youtube.com

This cation can influence analyte retention in two main ways:

Stationary Phase Modification : The triethylammonium cations can adsorb onto the stationary phase surface. The nonpolar ethyl groups interact with the C18 chains, while the positively charged amine group creates a dynamic, positively charged layer on the surface. researchgate.netyoutube.com This modified surface can then interact with anionic analytes through ion-exchange, leading to an increase in their retention time. youtube.comsci-hub.st Conversely, the retention of cationic analytes may decrease due to electrostatic repulsion from the modified, positively charged stationary phase. youtube.comsci-hub.st

Ion-Pair Formation in the Mobile Phase : The triethylammonium cation can form a neutral ion pair with an anionic analyte in the mobile phase. beakerlabs.co.uk This newly formed, less polar complex has a greater affinity for the nonpolar stationary phase, which results in increased retention.

The concentration of triethylamine in the mobile phase directly impacts the retention of ionizable compounds. Studies have shown that increasing the concentration of triethylamine leads to increased retention for anionic compounds like nicotinic, xanthurenic, and anthranilic acids. sci-hub.st In contrast, the retention of cationic compounds, such as benzylamine, decreases with higher triethylamine concentrations. sci-hub.st The retention of neutral or zwitterionic compounds often shows little to no change. sci-hub.st This ability to selectively alter the retention of charged molecules makes triethylamine citrate a valuable tool for modulating the selectivity of a separation.

The table below illustrates the effect of triethylamine (TEA) concentration on the capacity factor (k') of various types of analytes.

| Analyte Type | Example Compound(s) | Effect of Increasing TEA Concentration on Retention |

| Anionic | Nicotinic Acid, Anthranilic Acid | Increased Retention |

| Cationic | Benzylamine | Decreased Retention |

| Neutral/Zwitterionic | Aniline, Kynurenine | No significant change |

This interactive table is based on findings where triethylamine is used as an ion-pairing reagent in RP-HPLC. sci-hub.st

A significant challenge in the chromatography of basic, nitrogen-containing compounds is their interaction with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases. researchgate.netsigmaaldrich.com These silanol groups can be acidic and exist in an ionized, anionic form (Si-O-), leading to secondary ionic interactions with protonated basic analytes. phenomenex.comsielc.com These interactions can cause significant peak tailing, poor peak shape, and reduced column efficiency. beakerlabs.co.uksigmaaldrich.com

Triethylamine is widely used as a "silanol suppressor" or "masking agent" to mitigate these undesirable effects. researchgate.netphenomenex.com The protonated triethylamine cations in the mobile phase compete with the basic analytes for the active anionic silanol sites. phenomenex.com By associating with these sites, triethylamine effectively blocks them, reducing their availability to interact with the analytes. researchgate.netphenomenex.com This leads to more symmetrical peak shapes and improved resolution. beakerlabs.co.ukresearchgate.net The typical concentration for this purpose is around 5 mM. phenomenex.com

Strategies for optimizing separations using triethylamine citrate include:

Adjusting Concentration : The concentration of the triethylamine salt should be optimized to achieve the desired retention and peak shape without causing excessive background noise in the detector. beakerlabs.co.uk Concentrations are typically in the range of 0.1-1% (v/v) in the mobile phase. beakerlabs.co.ukchromforum.org

pH Control : The pH of the mobile phase is critical. It must be controlled to ensure that both the triethylamine is protonated and the analytes are in their desired ionization state. beakerlabs.co.ukresearchgate.net Citric acid, being a component of triethylamine citrate, helps to maintain the pH in the acidic range.

Gradient Elution : Due to its relatively rapid equilibration time with the stationary phase, triethylamine is considered a practical ion-pairing reagent for use in gradient elution methods. sci-hub.st

The following table summarizes strategies for improving chromatographic performance using triethylamine additives.

| Chromatographic Issue | Strategy | Mechanism |

| Peak Tailing of Basic Compounds | Add triethylamine to the mobile phase | Triethylammonium ions mask active silanol sites on the stationary phase. researchgate.netphenomenex.com |

| Poor Resolution | Optimize triethylamine concentration and mobile phase pH | Modulate analyte retention and selectivity. sci-hub.stresearchgate.net |

| Co-elution of Analytes | Adjust triethylamine concentration | Differentially shift the retention times of ionic analytes. sci-hub.stresearchgate.net |

The use of triethylamine and its salts as mobile phase additives presents significant challenges when liquid chromatography is coupled with mass spectrometry (LC-MS). welch-us.com Traditional ion-pairing reagents like phosphates and sulfates are non-volatile and will contaminate the MS ion source. While triethylamine is more volatile than these, it is still considered a non-ideal additive for MS detection for several reasons:

Ion Suppression : Triethylamine can significantly suppress the ionization of analytes in the MS source, particularly in electrospray ionization (ESI), leading to reduced sensitivity. researchgate.netnih.gov This effect is more pronounced at higher concentrations. nih.gov

Source Contamination : Being a relatively strong base, triethylamine can persistently contaminate the ion source and the mass spectrometer, leading to a strong "memory effect" that can interfere with subsequent analyses. researchgate.net

Adduct Formation : Triethylamine can form adducts with analyte ions, complicating mass spectra. nih.gov

Despite these drawbacks, triethylamine is used in some specific LC-MS applications. For instance, it has been successfully employed in the analysis of oligonucleotides when paired with hexafluoroisopropanol (HFIP), where it was found to improve signal intensity and stability. researchgate.netnih.gov In such cases, the benefits to the chromatographic separation are deemed to outweigh the potential negative impacts on the MS detection. Generally, for LC-MS, volatile alternatives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) are preferred. welch-us.comresearchgate.net

Buffering Agent in Chromatographic Systems and Aqueous Solutions

A buffer solution, which resists changes in pH upon the addition of small quantities of an acid or a base, is a critical component of many chromatographic mobile phases. The stability of the stationary phase and the retention characteristics of many analytes are highly dependent on the pH of the eluent.

Triethylamine, when combined with a suitable acid like citric acid, forms a buffer system. The pKa of protonated triethylamine is approximately 10.75, making it suitable for creating buffers in the alkaline pH range. wikipedia.org However, when mixed with a multi-protic acid like citric acid (pKa values of ~3.13, 4.76, and 6.40), a triethylamine citrate buffer can be prepared for acidic to neutral pH ranges as well. cpachem.comrheniumshop.co.il Commercially prepared triethylamine buffer solutions at specific pH values, such as pH 3.2, are available for pharmacopoeial analyses. cpachem.comrheniumshop.co.il

In HPLC, the primary role of the buffer is to maintain a constant pH to ensure reproducible retention times. beakerlabs.co.uk For ionizable analytes, a stable pH ensures a consistent ionization state, which is crucial for predictable chromatographic behavior. The buffering capacity of triethylamine citrate helps to control the mobile phase pH, which in turn influences the charge state of both the analytes and any residual silanol groups on the stationary phase, thereby affecting both retention and peak shape. beakerlabs.co.ukresearchgate.net

Utilization in Liquid-Liquid Extraction and Purification Processes

While more commonly known for its role in chromatography, triethylamine also finds application in extraction and purification processes. Its basicity is a key property in these applications. allhdi.com

In liquid-liquid extraction, triethylamine can be used to adjust the pH of an aqueous phase to modify the solubility of target compounds. For example, an acidic compound that is soluble in an aqueous phase can be deprotonated by adding triethylamine, increasing its pH. This can sometimes make the resulting salt less water-soluble or more soluble in an organic solvent, facilitating its extraction from the aqueous phase.

In the context of purification, triethylamine is often used as an acid scavenger in chemical reactions. wikipedia.org After a reaction that produces an acidic byproduct like hydrogen chloride, the crude product mixture may contain the triethylammonium chloride salt. During the workup, this salt is typically removed by washing with water or an aqueous solution, a form of liquid-liquid extraction, to purify the desired product. google.com

Furthermore, in the production and purification of triethyl citrate itself, processes involving washing and extraction steps are employed. For instance, after the esterification of citric acid and ethanol (B145695), the pH is adjusted, and the solution is washed with deionized water to remove impurities. google.comgoogle.com

Complexation Chemistry of Triethylamine Citrates with Metal Ions

Formation of Metal-Ligand Complexes

The citrate (B86180) ligand, derived from the dissociation of triethylamine (B128534) citrate, is an effective chelating agent due to the presence of three carboxylate groups and one hydroxyl group. This structure allows it to bind to a single metal ion through multiple coordination sites, forming stable, ring-like structures known as chelates. The formation of these metal-ligand complexes is a function of pH, temperature, and the molar ratio of the metal ion to the citrate ligand.

The interaction of citrate with transition metals like copper, iron, and zinc has been extensively studied. The specific coordination mode depends on the metal ion's identity, oxidation state, and the solution's pH, which dictates the protonation state of the citrate ligand.

Iron (Fe): The coordination chemistry of iron(III) with citrate is particularly complex and highly pH-dependent. nih.govnih.gov At various pH levels and iron-to-citrate ratios, mononuclear, dinuclear, and trinuclear complexes can form. nih.govresearchgate.net X-ray crystallography has shown that the hydroxyl group of the citrate molecule is often deprotonated upon complex formation and participates in the coordination with Fe(III). nih.govresearchgate.net In solutions with an excess of citrate, mononuclear species like [Fe(Cit)₂]⁵⁻ can be present. nih.gov However, at a 1:1 iron-to-citrate molar ratio, polynuclear species, likely trinuclear structures, tend to prevail in the solution. nih.gov

Copper (Cu) and Zinc (Zn): Divalent transition metals such as Copper(II) and Zinc(II) also form stable complexes with citrate. researchgate.netresearchgate.net The stability of these complexes generally follows the Irving-Williams series. researchgate.net For these metals, the citrate ligand typically coordinates through two carboxylate groups and the hydroxyl group. The specific complexes formed, such as [MLH], [ML₂], [ML₂H], and [ML₂H₂], vary with pH and reactant concentrations. researchgate.net Studies on bacterial transport systems have demonstrated that transporters can recognize and transport specific metal-citrate complexes, such as those of zinc. nih.gov

The chelation effect is the enhanced stability of a complex formed by a polydentate ligand (like citrate) compared to a complex formed by a similar number of monodentate ligands. This effect is entropically driven. The determination of stability constants (or formation constants) quantifies the thermodynamic stability of these complexes in solution. scispace.com

The stability constants for metal-citrate complexes are influenced by factors such as the ionic strength of the medium. researchgate.net However, determining these constants can be challenging, particularly for systems like iron(III)-citrate, due to the formation of multiple protonated, deprotonated, and polynuclear species in equilibrium. nih.gov The deprotonation of the citrate's hydroxyl group upon complexation is a critical factor that has historically led to discrepancies in reported stability constants. nih.govresearchgate.net

Below is a table of representative stability constants for various metal-citrate complexes.

| Metal Ion | Complex Species | Log β | Conditions | Source |

| Cu(II) | [Cu(Cit)H] | ~8.5 | Micellar Media | researchgate.net |

| Cu(II) | [Cu(Cit)₂] | ~10.0 | Micellar Media | researchgate.net |

| Ni(II) | [Ni(Cit)₂] | ~8.0 | Micellar Media | researchgate.net |

| Co(II) | [Co(Cit)₂] | ~7.5 | Micellar Media | researchgate.net |

| Zn(II) | [Zn(Cit)₂] | ~7.5 | Micellar Media | researchgate.net |

| Fe(III) | [Fe(Cit)₂]⁵⁻ | 25.0 | Aqueous | nih.govresearchgate.net |

Note: Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and analytical method.

Influence on Metal Ion Electrodeposition and Surface Modification

In electrodeposition, triethylamine citrate can be used in the electrolyte bath where the citrate anion acts as a complexing agent. By forming stable complexes with metal ions, citrate influences the deposition process significantly. It can shift the reduction potential of the metal ion to more negative values, which helps in controlling the nucleation and growth of the deposit. researchgate.net This control often leads to the formation of more uniform, fine-grained, and smoother surface layers. researchgate.net The presence of citrate in the plating bath can also inhibit the formation of metal oxides. researchgate.net Triethylamine, as a base, can be used to adjust and maintain the pH of the electrolytic bath, which is a critical parameter in controlling the quality of the electrodeposited film.

Role in the Synthesis of Inorganic Nanoparticles and Thin Films

Triethylamine citrate provides two key components that are active in the synthesis of inorganic nanomaterials: the citrate ion and the triethylamine molecule.

Citrate Ion: The citrate anion can function as a complexing agent, a reducing agent, and a capping/stabilizing agent. In the synthesis of silver nanoparticles, for example, citric acid acts as a complexing agent, and the distribution of different citrate ion species, which is controlled by pH, significantly affects the final size and crystallinity of the nanoparticles. scispace.comiaea.org

Triethylamine (TEA): TEA is often used as a base to control the pH during synthesis, which in turn controls the hydrolysis and condensation rates of precursors. youtube.com It can also act as a surface passivating or capping agent itself. In the synthesis of TiO₂ nanoparticles, TEA has been used as a capping ligand that coordinates to the nanoparticle surface via the lone pair of electrons on the nitrogen atom, restricting particle agglomeration and limiting the final particle size. ias.ac.in Similarly, TEA has been employed as a precipitant in the synthesis of MgO nanoparticles. nih.gov

The combined use of these components allows for fine control over nanoparticle characteristics.

| Component | Function | Nanoparticle Example | Source |

| Citrate Anion | Complexing Agent, Stabilizer | Silver (Ag) | scispace.comiaea.org |

| Triethylamine | Capping Agent, Surface Passivator | Titanium Dioxide (TiO₂) | ias.ac.in |

| Triethylamine | Precipitating Agent | Magnesium Oxide (MgO) | nih.gov |

| Triethylamine | pH Control | General Sol-Gel | youtube.com |

Speciation Studies in Diverse Aqueous and Non-Aqueous Systems

Speciation refers to the distribution of a chemical element among different chemical species in a system. For metal-citrate systems, speciation is highly sensitive to conditions like pH, the metal-to-ligand ratio, and the presence of other substances. nih.govresearchgate.net

Aqueous speciation of the iron(III)-citrate system has been a subject of intense research due to its biological relevance. nih.govnih.gov Using techniques like mass spectrometry and EPR spectroscopy, researchers have found that at physiological pH, the speciation is heavily dependent on the excess of citrate. nih.govresearchgate.net With a significant excess of citrate, mononuclear dicitrate species are prominent. nih.gov In contrast, when the iron-to-citrate ratio is closer to 1:1 or 1:2, oligomeric species, particularly trinuclear complexes, become the most abundant species in the solution. nih.govresearchgate.net Similar complex equilibria exist for other metal ions, such as Cr(III), where multiple species can coexist across a range of pH values. researchgate.net These studies are crucial for understanding the bioavailability, transport, and reactivity of metals in both environmental and biological systems.

Thermodynamic and Transport Properties of Triethylamine Citrates Systems

Acid-Base Equilibria and pH Regulation in Solution

The reaction between triethylamine (B128534) (TEA) and citric acid results in the formation of triethylammonium (B8662869) citrate (B86180). As a salt of a weak acid and a weak base, its behavior in aqueous solution is characterized by the hydrolysis of both the triethylammonium cation (TEAH⁺) and the citrate anion. The equilibrium pH of the solution is determined by the relative strengths of the acidic cation and the basic anion.

Triethylamine is a tertiary amine that acts as a Brønsted-Lowry base, accepting a proton to form its conjugate acid, the triethylammonium ion. The pKa of the protonated triethylammonium ion is approximately 10.75. wikipedia.org Citric acid is a tricarboxylic acid, meaning it can donate three protons, with distinct pKa values for each dissociation step (pKa₁, pKa₂, and pKa₃).

The dissociation equilibria in solution are as follows:

Triethylamine/Triethylammonium: (C₂H₅)₃NH⁺ ⇌ (C₂H₅)₃N + H⁺ ; pKa ≈ 10.75 wikipedia.org

Citric Acid/Citrate: H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺ ; pKa₁ ≈ 3.13 H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺ ; pKa₂ ≈ 4.76 HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺ ; pKa₃ ≈ 6.40

Due to this combination of equilibria, a solution of triethylamine citrate acts as a buffer system. wikipedia.org The presence of the conjugate acid-base pairs of both triethylamine and citric acid allows the solution to resist significant changes in pH upon the addition of an acid or a base. The effective buffering range is broad, spanning the different pKa values of the citrate species and the triethylammonium ion.

| Compound | Equilibrium Reaction | pKa Value |

|---|---|---|

| Citric Acid (1st proton) | H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺ | ~3.13 |

| Citric Acid (2nd proton) | H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺ | ~4.76 |

| Citric Acid (3rd proton) | HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺ | ~6.40 |

| Protonated Triethylamine | (C₂H₅)₃NH⁺ ⇌ (C₂H₅)₃N + H⁺ | ~10.75 |

Phase Behavior and Liquid-Liquid Equilibria in Multi-Component Systems

The phase behavior of triethylamine citrate systems, particularly in aqueous solutions, is strongly influenced by the properties of its parent amine. The binary mixture of triethylamine and water is a well-known example of a system with a lower critical solution temperature (LCST). aip.org Below this temperature (approximately 18.3°C), the two components are fully miscible, but upon heating, the mixture undergoes phase separation into water-rich and triethylamine-rich liquid phases. aip.org This behavior is attributed to the temperature-dependent disruption of hydrogen bonds between triethylamine and water molecules. aip.org

The introduction of citric acid to form triethylammonium citrate in situ dramatically alters this phase behavior. The formation of ionic species—the triethylammonium cation and the various citrate anions—introduces strong ion-dipole interactions with water. This process, often referred to as "salting-in" or "salting-out," modifies the mutual solubility of the organic and aqueous phases. The presence of the highly charged citrate ions is expected to increase the affinity of the triethylammonium cation for the aqueous phase, thereby increasing the miscibility and significantly raising the LCST, or potentially eliminating the phase separation behavior altogether within certain temperature and concentration ranges.

Studies on analogous systems containing triethylamine, water, and other salts demonstrate the profound impact of ionic solutes on the liquid-liquid equilibrium (LLE). For instance, the addition of salts like lithium formate (B1220265) to the triethylamine-water system has been shown to alter the compositions of the coexisting phases.

| Temperature (°C) | Mass Fraction of TEA in Water-Rich Phase | Mass Fraction of TEA in TEA-Rich Phase |

|---|---|---|

| 20.0 | 0.089 | 0.895 |

| 25.0 | 0.065 | 0.920 |

| 30.0 | 0.050 | 0.938 |

| 40.0 | 0.035 | 0.955 |

| 50.0 | 0.028 | 0.965 |

Note: Data is illustrative of the TEA-Water binary system. The presence of citrate would significantly alter these values.

Ionic Conductivity and Transport Phenomena in Molten and Solution States

Triethylamine citrate, when molten or dissolved in a polar solvent, is an electrolyte, and its ability to conduct electricity is determined by the mobility of the triethylammonium and citrate ions. As a type of protic ionic liquid (PIL), the transport phenomena can be complex. researchgate.net In such systems, charge transport can occur via two primary mechanisms: the vehicular mechanism, where ions physically diffuse through the medium, and the Grotthuss mechanism (or proton hopping), where a proton is transferred between cations or anions. researchgate.net

Research on triethylammonium sulphate (TEAS) has shown that its conductivity increases with temperature, following the Arrhenius model. researchgate.net Similar behavior would be expected for triethylamine citrate.

| Temperature (K) | Ionic Conductivity (mS/cm) |

|---|---|

| 303 | 1.12 |

| 313 | 1.85 |

| 323 | 2.88 |

| 333 | 4.25 |

| 343 | 6.01 |

Data from a study on Triethylammonium Sulphate (TEAS) is used as an analogue to illustrate the expected temperature dependence of ionic conductivity. researchgate.net

Solvation Behavior and Interfacial Phenomena in Diverse Solvent Environments

The solvation and interfacial properties of triethylamine citrate are dictated by the amphiphilic nature of its constituent ions. The triethylammonium cation possesses a charged ammonium (B1175870) center, which is hydrophilic, and three nonpolar ethyl groups, which are hydrophobic. The citrate anion is a polycarboxylate, making it highly polar and hydrophilic. This dual nature means that triethylamine citrate can act as a surface-active agent, or surfactant.

In aqueous solutions, the ions will be solvated by water molecules through ion-dipole interactions. However, at an interface, such as between water and a nonpolar solvent or air, the ions will tend to orient themselves to minimize free energy. The hydrophobic ethyl groups of the triethylammonium cation will preferentially align away from the aqueous phase, while the charged center and the citrate anion remain in the water. This adsorption at the interface disrupts the cohesive forces of the water molecules, leading to a reduction in surface tension. researchgate.net

The solubility of triethylammonium salts in organic solvents is notably higher than that of their inorganic counterparts, a key reason for their use in organic synthesis. nih.gov This property arises from the nonpolar character of the ethyl groups, which facilitates interaction with nonpolar or weakly polar solvent molecules. Therefore, in a multi-component system containing polar and nonpolar solvents, triethylamine citrate would partition between the phases and accumulate at the liquid-liquid interface, potentially acting as a phase-transfer catalyst or emulsifier.

| Solvent Environment | Primary Interaction Type | Expected Behavior |

|---|---|---|

| Polar Protic (e.g., Water) | Ion-dipole, Hydrogen bonding | Good solvation of both ions; potential for surface tension reduction at air-water interface. |

| Polar Aprotic (e.g., Acetonitrile) | Ion-dipole | Moderate to good solvation. |

| Nonpolar (e.g., Hexane) | van der Waals forces | Poor solvation; ions likely to aggregate. The ethyl groups provide some limited affinity. |

| Water/Oil System | Amphiphilic | Accumulation at the liquid-liquid interface, acting as a surfactant/emulsifier. |

Environmental Aspects and Degradation Pathways of Triethylamine Citrates Academic Focus

Biodegradation Mechanisms and Microbial Transformations of Triethylamine (B128534) Citrates

In aqueous environments, triethylamine citrate (B86180) is expected to dissociate into triethylamine and citrate ions. The biodegradation of the compound is therefore understood through the microbial transformations of these individual components.

Identification of Biologically Formed Degradation Products and Intermediates

The microbial degradation of the triethylamine component proceeds through a stepwise de-ethylation process. A key organism identified in the breakdown of triethylamine is the bacterium Arthrobacter protophormiae. bohrium.comresearchgate.netnih.gov This bacterium utilizes triethylamine as a sole source of carbon and nitrogen. bohrium.comnih.gov The degradation pathway involves the sequential removal of ethyl groups, leading to the formation of diethylamine (B46881) (DEA) and subsequently ethylamine (B1201723) (EA). bohrium.comnih.gov Ultimately, these intermediates are further broken down, releasing ammonia. bohrium.comnih.gov

The citrate component is readily biodegraded by a wide range of microorganisms under various conditions. osti.govfrontiersin.org Under aerobic conditions, citrate is typically completely oxidized to carbon dioxide. frontiersin.org In anaerobic environments, the degradation products can be more varied. For instance, under nitrate-reducing conditions, citrate can be fully oxidized to CO2, while nitrate (B79036) is reduced to nitrite. frontiersin.org In some cases, particularly during fermentation, citrate degradation can lead to the formation of intermediates such as acetate (B1210297) and formate (B1220265). frontiersin.org

A summary of the degradation products for each component is presented below:

| Component | Degradation Products/Intermediates |

| Triethylamine | Diethylamine (DEA), Ethylamine (EA), Ammonia |

| Citrate | Carbon Dioxide (aerobic), Acetate (anaerobic), Formate (anaerobic) |

Enzymatic Activity and Metabolic Pathways in Diverse Microbial Systems

The enzymatic breakdown of triethylamine in Arthrobacter protophormiae is initiated by a series of monooxygenase enzymes. bohrium.comresearchgate.netnih.gov Cell-free extracts from this bacterium have shown activity for triethylamine monooxygenase, diethylamine monooxygenase, and ethylamine monooxygenase. bohrium.comnih.gov These enzymes are responsible for catalyzing the oxidative dealkylation of triethylamine and its subsequent intermediates. bohrium.comnih.gov The proposed metabolic pathway for triethylamine degradation in this bacterium involves the conversion of triethylamine to diethylamine, then to ethylamine, and finally to ammonia. bohrium.comnih.gov

The metabolic pathways for citrate degradation are central to the metabolism of many organisms, most notably through the tricarboxylic acid (TCA) cycle. nih.gov Microorganisms such as Pseudomonas fluorescens can utilize citrate as a sole carbon source. osti.gov Under nitrate-reducing conditions, microbial communities can couple the oxidation of citrate to the reduction of nitrate. frontiersin.org In sulfate-reducing environments, some microbes can ferment citrate to acetate and formate, which are then used as electron donors for sulfate (B86663) reduction. frontiersin.org The enzymatic breakdown of citrate is a well-established process involving enzymes of the TCA cycle. nih.gov

Photolytic and Chemical Degradation Routes in Environmental Matrices

While microbial degradation is a primary fate for the components of triethylamine citrate, abiotic degradation pathways also play a role. The citrate component, in particular, is susceptible to photolytic degradation, especially in the presence of certain metal ions. osti.gov For instance, the uranyl citrate complex can undergo photochemical degradation when exposed to visible light. osti.gov This process can lead to the formation of insoluble uranium species. osti.gov In the presence of iron, citrate can also undergo photodegradation, which can generate reactive carbonyl species. researchgate.net

Environmental Fate Modeling and Pathway Analysis

Predictive modeling of the environmental fate of triethylamine citrates would consider the individual properties and degradation pathways of triethylamine and citrate. The biodegradation of citrate-based polymers has been a subject of computational simulations using accelerated reactive molecular dynamics. osti.gov These models can help in understanding the hydrolysis of ester and ether functional groups within citrate-based structures. osti.gov For triethylamine, its degradation pathway and the factors influencing it, such as the presence of inhibitory metal ions like Cu2+, Mn2+, and Zn2+, would be critical inputs for any environmental fate model. bohrium.comresearchgate.netnih.gov The optimal conditions for triethylamine degradation by Arthrobacter protophormiae have been identified as a pH of 7.0 and a temperature of 30°C. bohrium.comresearchgate.net

Emerging Research Directions and Future Perspectives on Triethylamine Citrates

Integration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field ripe for the integration of triethylamine (B128534) citrates. The ability of triethylamine to mediate protonation and deprotonation processes is a key factor in driving the self-assembly of molecules. This strategy allows for the fine-tuning of intermolecular forces, achieving a balance between hydrophilic and hydrophobic characteristics, which is crucial for efficient self-assembly without the need for chemical modifications or surfactants nus.edu.sg.

The principle of using triethylamine to modulate these forces can be extended to systems involving citric acid, where the formation of triethylamine citrate (B86180) in situ could play a pivotal role in the controlled assembly of complex supramolecular structures. While direct research on triethylamine citrate in this context is emerging, the foundational concepts of amine-assisted self-assembly are well-established. The spontaneous organization of molecules into well-defined structures is fundamental to creating novel materials with tailored properties bdmaee.net.

Future research is anticipated to focus on elucidating the precise mechanisms by which triethylamine citrate influences self-assembly. This includes a deeper understanding of the charge-charge interactions and hydrogen bonding that govern the formation of supramolecular architectures. The exploration of these systems could lead to the development of novel drug delivery systems, functional gels, and other advanced materials.

Design and Engineering of Advanced Functional Materials (e.g., sensors, composites)

The design and engineering of advanced functional materials represent a promising avenue for the application of triethylamine citrates. Both triethylamine and citrate individually have demonstrated significant potential in materials science. Triethylamine is recognized for its role as a versatile ligand and a shape-directing agent in the synthesis of nanomaterials nus.edu.sg. Its ability to act as a hydrolyzing agent further expands its utility in creating nanostructures with controlled morphologies nus.edu.sg.

Citrate, on the other hand, is a multifunctional building block for a wide range of biomaterials. Citrate-based biomaterials are known for their tunable mechanical properties, biocompatibility, and biodegradability, making them suitable for applications in tissue regeneration and nanomedicine proquest.com. The inherent functionality of citric acid allows for the design of materials with unique properties such as antioxidant and antimicrobial capabilities wikipedia.org.

The combination of triethylamine and citric acid to form triethylamine citrate offers a synergistic approach to material design. The resulting salt could act as a bifunctional component, where the triethylammonium (B8662869) cation contributes to structure direction and the citrate anion provides a platform for further functionalization or imparts desirable biological properties. For instance, the citrate component can chelate metal ions, which is a useful property in the development of sensors and for removing heavy metals from water wikipedia.org.

While the direct application of triethylamine citrate in sensors and composites is an area requiring further investigation, the detection of triethylamine gas using various sensor technologies is a well-researched field. This highlights the chemical reactivity of triethylamine and suggests the potential for its derivatives, like triethylamine citrate, to be incorporated into sensor design, possibly as a recognition element or a matrix material.

Role in Continuous Flow Chemistry and Process Intensification Strategies

Continuous flow chemistry is a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. Triethylamine is frequently employed in continuous flow synthesis as a base to facilitate a variety of chemical transformations wikipedia.org. Its use in flow reactors allows for precise control over reaction conditions, leading to improved yields and purities of the final products wikipedia.org.